2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
CAS No.: 20100-23-6
Cat. No.: VC15813157
Molecular Formula: C15H13FN2
Molecular Weight: 240.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20100-23-6 |
|---|---|
| Molecular Formula | C15H13FN2 |
| Molecular Weight | 240.27 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18) |
| Standard InChI Key | HNKGDCNXFFBBPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole scaffold fused with a benzene ring, substituted at position 2 with a 4-fluorophenyl group and at positions 5 and 6 with methyl groups. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing electronic interactions with biological targets . The methyl groups at positions 5 and 6 contribute to steric effects, modulating binding affinity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.27 g/mol |
| CAS Number | 20100-23-6 |
| Substituents | 4-Fluorophenyl (C2), Methyl (C5, C6) |
X-ray crystallography of structurally analogous compounds, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, confirms the planar arrangement of the benzimidazole core and the orthogonal orientation of the 4-fluorophenyl group relative to the imidazole ring . This spatial configuration is critical for interactions with enzyme active sites, such as 17β-HSD10 .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves cyclization reactions using substituted o-phenylenediamine derivatives. A representative protocol involves:
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Condensation: Reacting 3,5-dimethyl-1,2-phenylenediamine with 4-fluorobenzaldehyde in dimethylformamide (DMF) and acetic acid at 85°C for 6 hours .
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Cyclization: Facilitating ring closure under acidic conditions to form the benzimidazole core.
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Purification: Isolating the product via silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) .
This method yields the target compound with a 51% efficiency, as reported for analogous derivatives .
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for confirming molecular structure. For example:
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NMR (400 MHz, DMSO-): Signals at δ 2.41–2.37 ppm correspond to methyl protons, while aromatic protons resonate between δ 7.04–8.09 ppm .
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X-ray diffraction: Analyses of related compounds, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, reveal bond lengths of 1.32–1.38 Å for the imidazole ring and dihedral angles of 85° between the benzimidazole and fluorophenyl groups .
Pharmacological Applications
Neuropharmacology: GABA-A Receptor Modulation
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits positive allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition . Key findings include:
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Binding affinity: Derivatives with a 6-methyl substitution show values of 5.53–5.39, comparable to benzodiazepines .
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Metabolic stability: The 4-fluorophenyl group reduces oxidative metabolism, with 90% of the parent compound remaining after 120 minutes in human liver microsomes .
Table 2: Pharmacokinetic Profile of Selected Derivatives
| Compound | Metabolic Stability (% remaining) | GABA-A |
|---|---|---|
| 2-(4-Fluorophenyl)-6-methyl | 90% | 5.53 |
| 2-(4-Fluorophenyl)-5-methyl | 75% | 4.89 |
Alzheimer’s Disease: 17β-HSD10 Inhibition
17β-HSD10, implicated in amyloid-β toxicity, is inhibited by 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole derivatives. Compound 33 (IC = 1.65 ± 0.55 μM) reduces cognitive impairment in murine models, as evidenced by Morris water maze trials .
Comparative Analysis with Related Compounds
Structural Analogues
Modifications to the benzimidazole scaffold significantly alter biological activity:
Table 3: Activity of Benzimidazole Derivatives
Fluorine substitution enhances metabolic stability compared to chlorine, while methyl groups at C5/6 optimize steric interactions with target proteins .
Future Directions
Further research should prioritize:
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In vivo toxicology studies to assess long-term safety.
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Crystallographic studies of 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole complexed with 17β-HSD10 or GABA-A receptors.
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Structure-activity relationship (SAR) optimization to improve potency and selectivity.
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